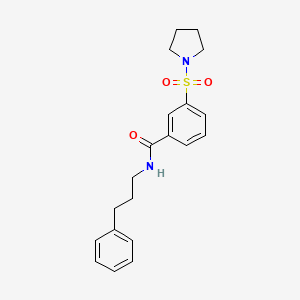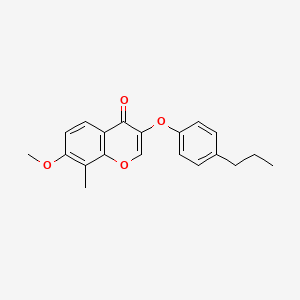
N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of an appropriate benzoyl chloride with an amine in the presence of a base. For compounds like N-(3-phenylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, this might entail the reaction of a phenylpropylamine with a pyrrolidinylsulfonyl benzoyl chloride. Techniques such as nucleophilic acyl substitution could be relevant for creating the amide bond (Zhou et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopy (NMR, IR) are common techniques for determining the molecular structure of benzamides. These methods can provide detailed information about the arrangement of atoms, molecular conformation, and intramolecular interactions. For benzamide derivatives, structural analyses often focus on the orientation of substituents and their electronic effects on the benzamide core (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis. The chemical properties of these compounds are influenced by the nature of their substituents, which can affect reactivity and stability. The presence of a pyrrolidinylsulfonyl group, for example, might confer specific reactivity patterns, such as enhanced nucleophilicity or electrophilicity (Fu et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including its pharmacokinetic profile and formulation considerations. Computational methods and empirical measurements are used to assess these characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and participation in specific chemical reactions, are essential for understanding the behavior of benzamide derivatives in various environments. These properties are influenced by the electronic structure of the molecule, which can be analyzed through theoretical chemistry methods and experimental observations (Yang et al., 2019).
属性
IUPAC Name |
N-(3-phenylpropyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-13-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)26(24,25)22-14-4-5-15-22/h1-3,6,8-9,11-12,16H,4-5,7,10,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACFZBIQUQZJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5639625.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![7-[(5-ethyl-2-furyl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639638.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[4-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5639650.png)

![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)


![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)
![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)
![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)
